

Pharmacological Profile of Emesedastat (UE2343): A Technical Guide

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Compound of Interest

Compound Name: UE2343

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Abstract

Emesedastat (also known as **UE2343** and Xanamem™) is a potent, selective, and orally bioavailable small molecule inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This enzyme plays a crucial role in the intracellular regulation of glucocorticoids by converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the brain, liver, and adipose tissue. By inhibiting 11 β -HSD1, emesedastat reduces the production of cortisol in these tissues without significantly affecting systemic cortisol levels. This targeted mechanism of action has positioned emesedastat as a promising therapeutic candidate for neurological disorders where excess brain cortisol is implicated, most notably Alzheimer's disease. This technical guide provides a comprehensive overview of the pharmacological profile of emesedastat, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical development.

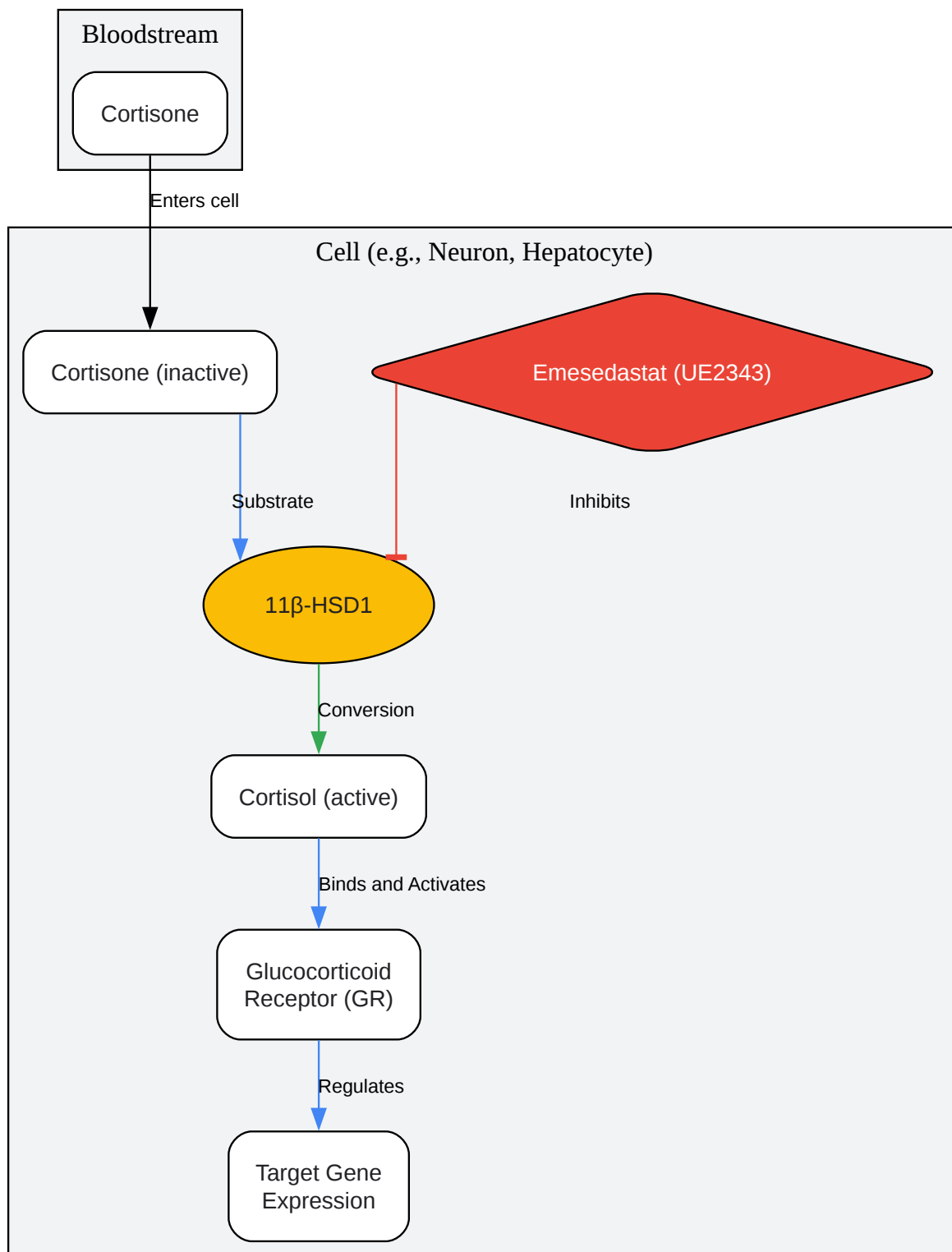
Introduction

Glucocorticoids are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress responses. While systemic circulation of glucocorticoids is tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local tissue concentrations are further modulated by the intracellular enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). 11 β -HSD1 catalyzes the conversion of inactive cortisone to the active glucocorticoid, cortisol.^{[1][2][3]} Overactivity of 11 β -HSD1,

particularly in the brain, has been linked to cognitive impairment and the pathophysiology of Alzheimer's disease.[4] Emesedastat is a brain-penetrant 11 β -HSD1 inhibitor developed to mitigate the detrimental effects of excess cortisol in the brain.[1][2]

Mechanism of Action

Emesedastat is a potent and selective inhibitor of the 11 β -HSD1 enzyme. By blocking the action of 11 β -HSD1, emesedastat prevents the intracellular regeneration of cortisol from cortisone. This leads to a reduction of active glucocorticoid levels within specific tissues expressing the enzyme, such as the brain and liver. A key feature of this mechanism is the tissue-specific modulation of cortisol levels without altering systemic circulating cortisol concentrations, thus avoiding the side effects associated with systemic glucocorticoid suppression.[1][3]



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Figure 1: Mechanism of action of emesedastat in inhibiting 11 β -HSD1-mediated cortisol production.

In Vitro Pharmacology

The in vitro pharmacological properties of emesedastat have been characterized through a series of assays to determine its potency, selectivity, and metabolic stability.

Enzyme Inhibition

The inhibitory activity of emesedastat against human 11 β -HSD1 was assessed in a cell-based assay using HEK293 cells stably expressing the enzyme. The potency of emesedastat is summarized in the table below.

Parameter	Value	Reference
IC ₅₀ (Human 11 β -HSD1)	26 nM	[1]

Selectivity

Emesedastat has demonstrated a clean off-target profile in a diversity screen against a panel of 29 enzymes and 72 receptors, including the glucocorticoid and mineralocorticoid receptors.[\[4\]](#) While no significant inhibition was observed for CYP450 isoforms 1A2, 2D6, 2C9, or 3A4 (IC₅₀ >50 μ M), moderate inhibition of CYP2C19 (IC₅₀ = 1.7 μ M) was noted.[\[4\]](#)

Metabolic Stability

The metabolic stability of emesedastat was evaluated in liver microsomes from different species.

Species	Stability	Reference
Human Liver Microsomes	High	[1]
Rat Liver Microsomes	Moderate	[1]
Dog Liver Microsomes	Moderate	[1]

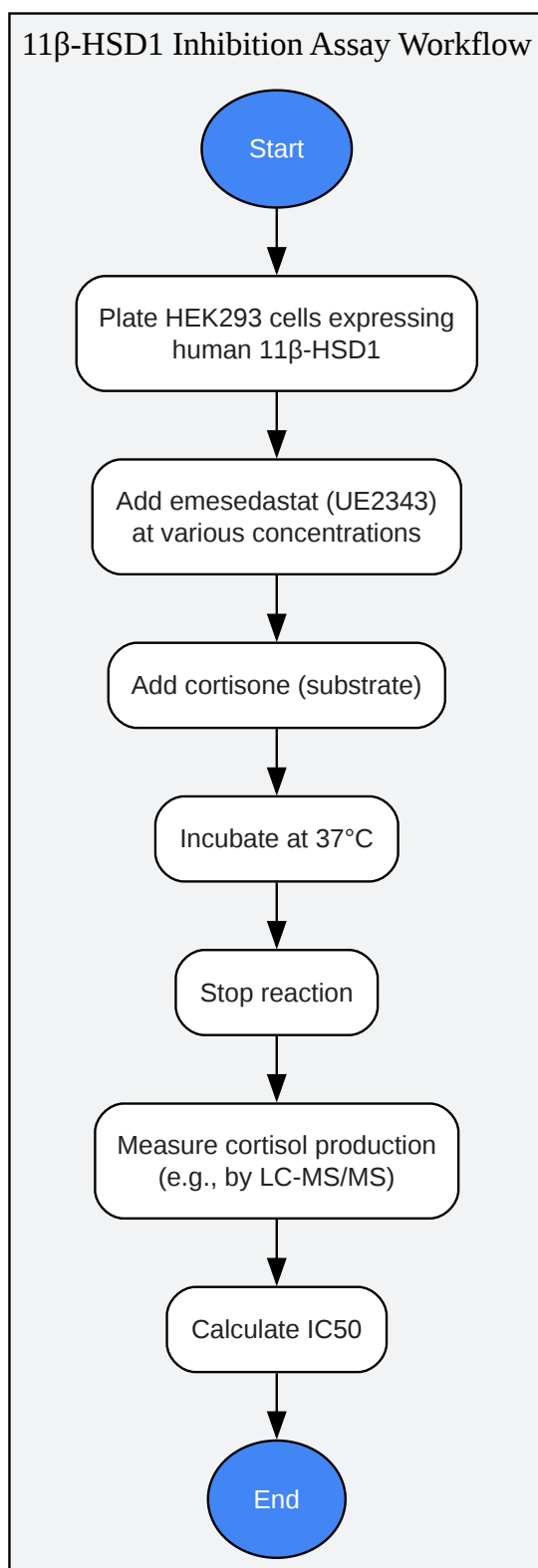
Plasma Protein Binding

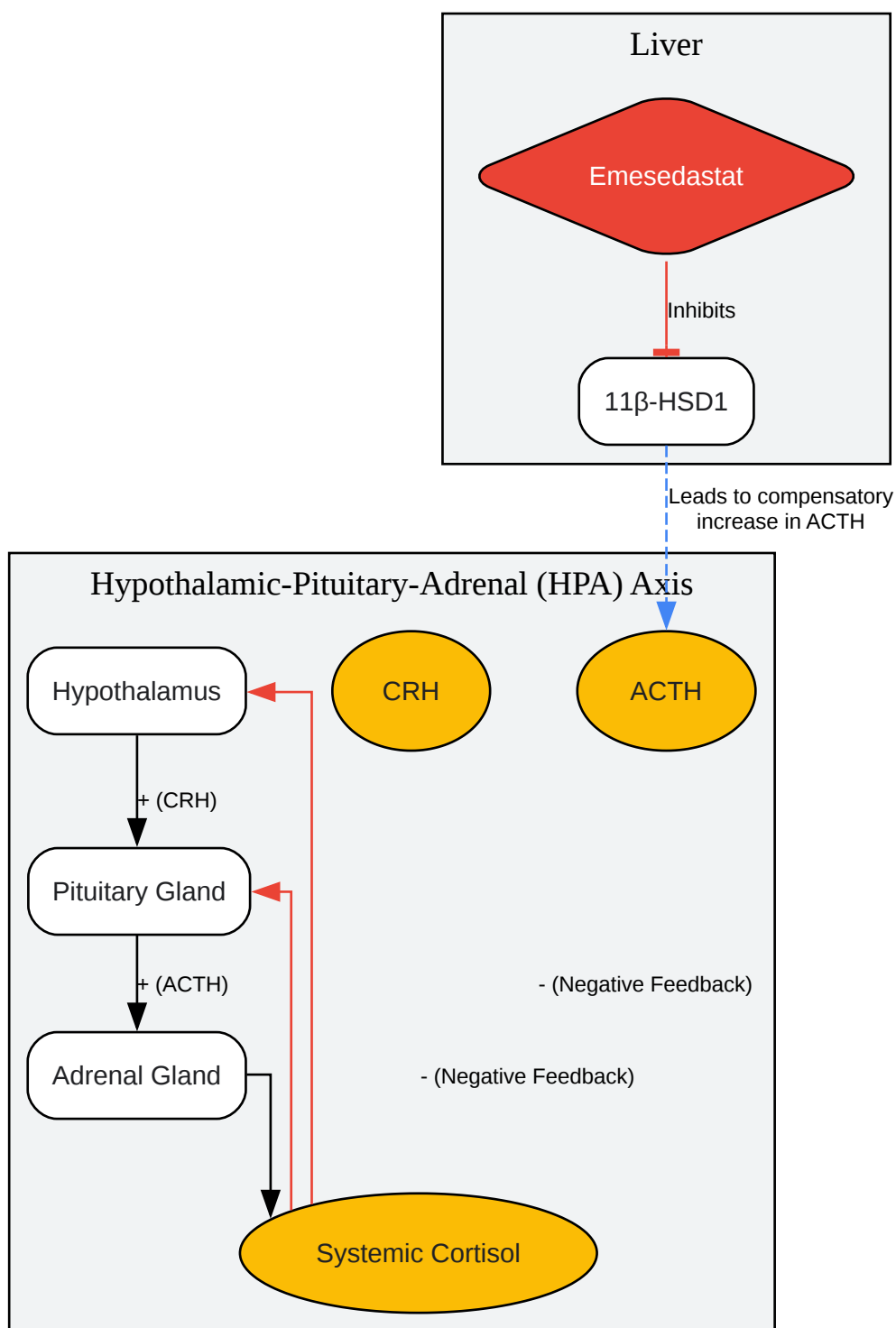
The extent of plasma protein binding was determined for emesedastat across different species.

Species	Protein Binding (%)	Reference
Human	>99%	[1]
Rat	>99%	[1]
Dog	>99%	[1]

Experimental Protocols

11 β -HSD1 Inhibition Assay

11 β -HSD1 Inhibition Assay Workflow



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